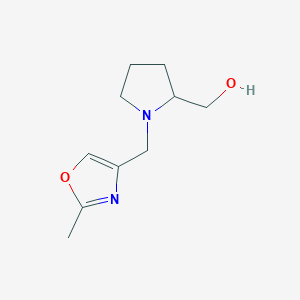

(1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol

Description

(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone is a synthetic organic compound featuring a 4,5-dihydroimidazole core substituted with a benzylthio group (C₆H₅CH₂S) at position 2 and a naphthalen-1-yl methanone group at position 1. This structure combines aromatic and heterocyclic moieties, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

[1-[(2-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-8-11-9(7-14-8)5-12-4-2-3-10(12)6-13/h7,10,13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPXUGVMWXXKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CN2CCCC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

Attachment of the Methyloxazole Moiety: The methyloxazole group can be introduced via a nucleophilic substitution reaction, where a suitable oxazole derivative reacts with the pyrrolidine intermediate.

Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.

Substitution: The methyloxazole moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the oxazole group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Neurodegenerative Disorders

Research indicates that compounds similar to (1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol may be effective in treating tauopathies, including Alzheimer's disease. The compound's structure allows it to interact with tau proteins, potentially inhibiting their aggregation into neurofibrillary tangles, which are characteristic of Alzheimer's pathology. Studies suggest that targeting tau-mediated pathways could offer new therapeutic strategies for neurodegenerative diseases .

Antiviral Activity

The compound has shown promise as a potential inhibitor of HIV-1 protease, an essential enzyme for viral replication. In a study involving derivatives of pyrrolidine, compounds with a similar structural motif exhibited significant antiviral activity, with some demonstrating IC50 values in the nanomolar range. This suggests that this compound could be further explored for its efficacy against HIV and possibly other viral infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and methyloxazole moiety may interact with active sites of enzymes, modulating their activity. The methanol group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 4,5-dihydro-1H-imidazole derivatives, which exhibit diverse substituents influencing their physicochemical and biological profiles. Key structural analogs include:

Methanone Derivatives with Aromatic Substituents

- (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (C₁₈H₁₄F₃N₃O₃S) Substituents: 4-Nitrophenyl (electron-withdrawing) and 3-(trifluoromethyl)benzylsulfanyl. Key Differences: The nitro group enhances polarity, while the trifluoromethyl group increases lipophilicity compared to the benzylthio-naphthyl analog . Molecular Weight: 409.38 g/mol (vs. ~356.45 g/mol for the target compound, estimated based on formula C₂₁H₁₈N₂OS).

Piperazinyl and Morpholinyl Methanones

- Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (C₃₄H₃₃N₃O₄) Substituents: Tris(4-methoxyphenyl) groups and piperidinyl methanone. Yield: 42–75% in synthesis, suggesting feasible scalability .

Naphthalenyl Derivatives

- 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole Substituents: Triphenylimidazole with a naphthalen-2-yl group. Key Differences: The absence of a sulfanyl group and methanone moiety reduces hydrogen-bonding capacity compared to the target compound . Spectral Data: IR peaks at 1654 cm⁻¹ (C=O) and 1643 cm⁻¹ (C=N) in related derivatives .

Physicochemical Properties

A comparative analysis of molecular properties reveals trends in polarity, solubility, and stability:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₂₁H₁₈N₂OS | ~356.45 | Benzylthio, naphthyl methanone | ~4.2 |

| (4-Nitrophenyl)-trifluoromethyl analog | C₁₈H₁₄F₃N₃O₃S | 409.38 | Nitrophenyl, CF₃-benzylsulfanyl | ~3.8 |

| Benazoline (4,5-Dihydro-2-(2-naphthalenyl)-1H-imidazole) | C₁₃H₁₂N₂ | 196.25 | Naphthalenyl, imidazole | ~2.9 |

*LogP values estimated using fragment-based methods.

- Polarity: The target compound’s naphthyl methanone and benzylthio groups confer moderate polarity, intermediate between the nitro/trifluoromethyl analog (higher polarity) and Benazoline (lower polarity) .

Biological Activity

The compound (1-((2-Methyloxazol-4-yl)methyl)pyrrolidin-2-yl)methanol is a novel organic molecule with potential therapeutic applications. Its biological activity is under investigation, particularly for its interactions with biological targets and its pharmacological effects. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 204.27 g/mol. The compound features a pyrrolidine ring substituted with a methanol group and a 2-methyloxazole moiety, which may contribute to its biological properties.

Synthesis Methods:

The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Core: This can be achieved via cyclization reactions.

- Attachment of the Methanol Group: This step often involves nucleophilic substitution.

- Synthesis of the Oxazole Ring: Generally through cyclodehydration or similar methods.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

Preliminary studies suggest that this compound may interact with specific receptors or enzymes in the body, potentially modulating pathways involved in inflammation, neuroprotection, or other therapeutic areas.

1. Antiviral Activity

A study published in Nature explored the antiviral properties of compounds similar to this compound against HIV. The findings indicated that related oxazole-containing compounds exhibited significant inhibition of viral replication with IC50 values in the nanomolar range .

2. Neuroprotective Effects

Research conducted on neuroprotective agents highlighted that derivatives of pyrrolidine compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro assays demonstrated that these compounds reduced cell death in models of neurodegeneration .

Data Table: Summary of Biological Activities

Q & A

Basic Research Question

- X-ray crystallography : Resolves dihedral angles between heterocyclic rings and confirms hydrogen bonding patterns (e.g., O–H···N interactions) critical for stability .

- Spectroscopy :

What strategies are employed to evaluate the compound’s bioactivity, such as enzyme inhibition or anticancer potential?

Advanced Research Question

- Targeted assays : Screen against kinases or receptors using fluorescence polarization or SPR-based binding studies, given structural similarity to pyrrolidine-containing bioactive compounds .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- SAR studies : Modify the oxazole methyl group or pyrrolidine methanol moiety to probe interactions with hydrophobic pockets or hydrogen-bonding residues .

How can researchers resolve contradictions in reported solubility or stability data for this compound?

Advanced Research Question

- Multi-technique validation : Compare HPLC purity profiles (e.g., C18 column, acetonitrile/water gradient) with Karl Fischer titration for water content .

- Stability studies : Conduct accelerated degradation under varied pH (2–12), temperature (4–40°C), and light exposure to identify degradation pathways .

- Solubility enhancement : Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin complexation for improved aqueous compatibility .

What computational methods are used to predict the compound’s reactivity or metabolic fate?

Advanced Research Question

- Docking simulations : Map interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

- QM/MM modeling : Analyze transition states for hydrolysis of the oxazole ring or oxidation of the methanol group .

- ADMET prediction : Use tools like SwissADME to estimate permeability (LogP) and toxicity (AMES test) .

How is the compound’s stereochemical purity ensured during synthesis, and what chiral separation methods are effective?

Advanced Research Question

- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases .

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINOL-derived ligands) during pyrrolidine ring formation .

- Circular dichroism (CD) : Confirm enantiomeric excess by correlating Cotton effects with reference spectra .

What are the best practices for handling and storing this compound to prevent degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.